molecular formula C9H9BrO2S B2376614 3-[(2-Bromophenyl)sulfanyl]propanoic acid CAS No. 926200-07-9

3-[(2-Bromophenyl)sulfanyl]propanoic acid

Cat. No. B2376614
CAS RN: 926200-07-9
M. Wt: 261.13
InChI Key: HNJCSORIDXSAJT-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)sulfanyl]propanoic acid is a chemical compound with the CAS Number: 926200-07-9 . It has a molecular weight of 261.14 . It is primarily used in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) derivative that contains a thiol (sulfhydryl) group, which is known to exhibit potent antioxidant activity.


Molecular Structure Analysis

The molecular structure of 3-[(2-Bromophenyl)sulfanyl]propanoic acid can be represented by the InChI Code: 1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-[(2-Bromophenyl)sulfanyl]propanoic acid is a powder . The storage temperature is room temperature .

Scientific Research Applications

Structural and Molecular Analysis

  • Single-Crystal X-Ray Analysis : The compound has been studied for its structural composition, with single-crystal X-ray analysis providing unambiguous structure determination. This is vital in understanding the molecular makeup and potential applications of the compound (Kumarasinghe, Hruby, & Nichol, 2009).

  • Evaluation of Intermolecular Interactions : The study of intermolecular interactions in derivatives of this compound, such as bromophenol derivatives, plays a crucial role in determining supramolecular motifs and crystal diversity. This is important in material science and crystallography (Jacob, Piedade, Robalo, & Duarte, 2011).

Catalysis and Chemical Synthesis

  • Use as a Catalyst : The compound has applications in catalyzing various chemical reactions. For instance, it has been used as a recyclable catalyst in the synthesis of bis(pyrazolones) and for the formylation and acetylation of alcohols under heterogeneous conditions (Tayebi, Baghernejad, Saberi, & Niknam, 2011), (Niknam & Saberi, 2009).

  • Synthesis of Bioactive Compounds : Its derivatives have been utilized in synthesizing novel bioactive compounds, such as thiazolidin-4-ones and thiazan-4-one, which are important in medicinal chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Solid Phase Peptide Synthesis

  • Use in Solid Phase Peptide Synthesis : A derivative of the compound, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid, has been developed as a safety catch linker in solid phase peptide synthesis. This has implications in peptide drug development and synthesis (Erlandsson & Undén, 2006).

Safety and Hazards

The safety information for 3-[(2-Bromophenyl)sulfanyl]propanoic acid includes several hazard statements: H303, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-bromophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCSORIDXSAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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